Epipterosin L 2'-O-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of glucoside compounds, like Epipterosin L 2'-O-glucoside, often involves complex organic reactions that aim to attach glucose or other sugar molecules to another organic compound. While specific synthesis pathways for Epipterosin L 2'-O-glucoside were not directly found, similar synthesis processes involve glycosidation reactions. For instance, a study describes a new method for the synthesis of glycosides, highlighting the reaction between epipodophyllotoxin and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose under specific conditions to yield a glucoside compound (Kuhn & Wartburg, 1968).

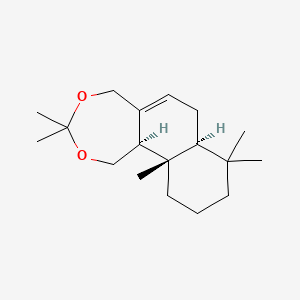

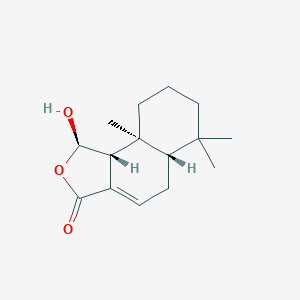

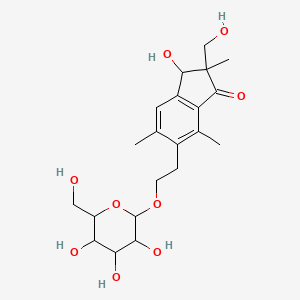

Molecular Structure Analysis

Molecular structure analysis of glucosides, including Epipterosin L 2'-O-glucoside, relies on spectroscopic and computational methods to determine the spatial arrangement of atoms within the molecule. Studies often employ NMR spectroscopy, mass spectrometry, and computational modeling to elucidate structures. For example, the determination of glucosyl beta 1-N-(omega-O-linoleoyl)-acylsphingosines in human epidermis used 1H-NMR spectroscopy and mass spectrometry for structural determination (Hamanaka et al., 1989).

Applications De Recherche Scientifique

Iridoid Glycosides in Scientific Research

Iridoid glycosides, including compounds like geniposide, have been studied extensively for their therapeutic potential and biological activities. Research has demonstrated a variety of effects, including anti-inflammatory, antioxidative, and glucose-regulating properties, which are relevant to conditions such as diabetes, cardiovascular disease, and inflammatory disorders.

Anti-inflammatory Properties : Geniposide has been shown to exhibit anti-inflammatory effects in various models. For instance, studies on macrophages and mouse models have demonstrated that geniposide inhibits the inflammatory response, suggesting potential for treating inflammation-related diseases (Fu et al., 2012).

Antioxidative Effects : The antioxidative properties of geniposide have been explored, indicating its potential to counter oxidative stress, a key factor in the pathogenesis of diabetes mellitus and cardiovascular diseases. Such effects highlight the therapeutic relevance of iridoid glycosides in managing oxidative stress-related conditions (Li et al., 2019).

Glucose Regulation : Research has also focused on the glucose-regulating effects of geniposide, suggesting its role in managing blood glucose levels and its potential as a treatment for diabetes. Geniposide's ability to influence glucose metabolism indicates its relevance in diabetes research and therapy (Wu et al., 2009).

Propriétés

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-9-6-12-14(19(28)21(3,8-23)18(12)27)10(2)11(9)4-5-29-20-17(26)16(25)15(24)13(7-22)30-20/h6,13,15-18,20,22-27H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAENVHFVXODVEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102594522 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.